molecular formula C4H10O2 B1353307 (S)-(+)-1-Methoxy-2-propanol CAS No. 26550-55-0

(S)-(+)-1-Methoxy-2-propanol

Cat. No.: B1353307
CAS No.: 26550-55-0
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-BYPYZUCNSA-N
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Description

(S)-(+)-1-Methoxy-2-propanol, also known as (S)-(+)-propylene glycol monomethyl ether, is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-1-Methoxy-2-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-methoxy-2-propanone using chiral catalysts. This method ensures the production of the desired (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-methoxy-2-propanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Methoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-methoxy-2-propanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-Methoxy-2-propanone.

    Reduction: 1-Methoxy-2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-1-Methoxy-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the preparation of biological samples for analysis and as a solvent for biological assays.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: The compound is utilized in the production of coatings, inks, and cleaning agents due to its excellent solvency properties and low toxicity.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Methoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating their reactions, and enhancing their solubility. The compound’s ability to form hydrogen bonds and its moderate polarity make it an effective solvent for a wide range of substances.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-Methoxy-2-propanol: The enantiomer of (S)-(+)-1-Methoxy-2-propanol, with similar chemical properties but different spatial arrangement.

    1-Methoxy-2-propanone: A related compound that can be synthesized from this compound through oxidation.

    2-Methoxy-1-propanol: An isomer with the methoxy group attached to a different carbon atom.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions with other chiral molecules. This property makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its low toxicity and excellent solvency properties make it a preferred solvent in various applications.

Properties

IUPAC Name

(2S)-1-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJGSRGQADJSQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426360
Record name (S)-(+)-1-Methoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26550-55-0
Record name (S)-(+)-1-Methoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-methoxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 mL Parr reactor equipped with a magnetic stir bar is charged with 34 grams of methanol, 200 mg. of 2,6-lutidine and 250 mg. of Ts-1 titanium silicalite containing 2.1 weight % Ti (calcined at 540-550° C. before use). After stirring for several minutes at ambient temperature, 8 grams of 30% aqueous hydrogen peroxide is added. The closed reactor is then charged with 14 grams of propylene from a Hoke pressure vessel using 400 psig of nitrogen. The reactor is heated at 40° C. for 30 minutes and cooled to 20° C. using an ice bath. The gasses from the reactor are vented into a gas bag. The reactor is pressurized to 400 psig with nitrogen and the gasses vented into another gas bag. The gas bags are analyzed by GC for oxygen, propylene oxide, propylene and CO2. The volumes of the bags are measured using a wet test meter. The liquid phase is analyzed by GC for oxygenated products using acetonitrile as a standard and by LC for carboxylic acids. The hydrogen peroxide conversion is measured by reaction of an aliquot of the recovered liquid with sodium iodide and titration with sodium thiosulfate. The above reaction gave propylene oxide and propylene glycol monomethyl ether isomers in 98.5 and 0.8% selectivity, respectively. The selectivities were based on observed products on a propylene basis. The hydrogen peroxide conversion was 74%.
Quantity
34 g
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solvent
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[Compound]
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Ts-1 titanium
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8 g
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reactant
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14 g
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Synthesis routes and methods II

Procedure details

To a solution of (1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine, 20c, (50 mg, 0.09 mmol) in methanol (2 mL) was added 2-(methoxymethyl)oxirane (9.4 mg, 0.11 mmol) and the reaction mixture was heated in the microwave to 140° C. for 10 min. 1M aqueous LiOH (1.0 mL, 1.0 mmol) was added, and the reaction mixture was heated in the microwave to 130° C. for 10 min. The solvent was evaporated under reduced pressure, and the residue was purified by HPLC, using 5-70% CH3CN//H2O with 0.1% TFA over 15 minutes. The purified fractions were concentrated, redissolved in MeOH and passed through a carbonate-PS column to provide the free base of the desired product 1-[[(1R,3S)-3-[[2-(5-chloro-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-fluoro-pyrimidin-4-yl]amino]cyclohexyl]amino]-3-methoxy-propan-2-ol, 610.
Name
(1S,3R)—N1-[2-[5-chloro-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-fluoro-pyrimidin-4-yl]cyclohexane-1,3-diamine
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0 (± 1) mol
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20c
Quantity
50 mg
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reactant
Reaction Step One
Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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